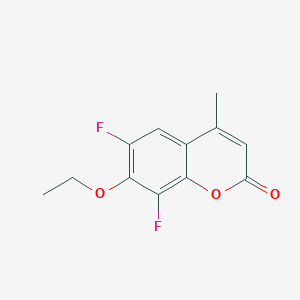

6,8-Difluoro-7-ethoxy-4-methylcoumarin

Description

General Overview of Coumarin (B35378) Chemistry and Biological Significance

Coumarins are a prominent class of naturally occurring heterocyclic compounds, characterized by a benzo-α-pyrone (or 1,2-benzopyrone) core structure. nih.govresearchgate.netfrontiersin.org First isolated in 1820 from the tonka bean (Dipteryx odorata), from which they derive their name, coumarins are widespread in the plant kingdom, as well as in some fungi and bacteria. nih.govgyanvihar.org Their biosynthesis in plants typically follows the shikimic acid pathway. nih.gov The coumarin scaffold is synthetically versatile, with classic methods like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation enabling the creation of a vast library of derivatives. orientjchem.orgmdpi.com

The significance of coumarins stems from their extensive range of biological activities, which allows them to interact with various enzymes and receptors. nih.govnih.gov This has led to their investigation and use in numerous pharmacological applications. Notable biological properties of coumarin derivatives include:

Anticoagulant: Warfarin (B611796) and acenocoumarol (B605123) are well-known coumarin-based drugs used to prevent thromboembolic diseases. nih.govfrontiersin.org The minimal structural requirements for this activity are a 4-hydroxy group and a 3-substituent. japsonline.com

Anticancer: Certain derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. japsonline.comnih.gov

Antimicrobial: Many coumarin analogues exhibit significant antibacterial and antifungal properties. nih.govgyanvihar.org

Anti-inflammatory: The coumarin nucleus is a recognized scaffold for the development of anti-inflammatory agents. frontiersin.orgatlantis-press.com

Antioxidant: The phenolic nature of many coumarin derivatives imparts antioxidant capabilities. nih.govatlantis-press.com

Neuroprotective: They have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase. frontiersin.orgnih.gov

Beyond medicine, their characteristic sweet smell leads to their use in perfumes and cosmetics, while their luminescent properties are exploited in fluorescent probes and dyes. nih.govgyanvihar.orgresearchgate.net

Importance of Fluorinated Coumarin Analogues in Drug Discovery and Chemical Biology

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. nih.govtandfonline.com Fluorine's unique properties—its small size (similar to hydrogen) and high electronegativity—can profoundly alter a molecule's pharmacokinetic and physicochemical characteristics. tandfonline.comchemxyne.com

When applied to the coumarin scaffold, fluorination has several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. numberanalytics.comacs.org This can prolong the drug's duration of action. numberanalytics.com

Increased Bioavailability: Fluorine can alter a molecule's lipophilicity and pKa, which can improve its ability to permeate cell membranes. tandfonline.comchemxyne.com

Improved Binding Affinity: Fluorine atoms can enhance the binding of a ligand to its target protein through favorable interactions. nih.govtandfonline.com

Modified Biological Activity: The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the coumarin ring system, potentially leading to increased potency or novel biological activities. chemxyne.com For instance, certain fluorinated coumarins have shown potent anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnycu.edu.twnih.gov

In the field of chemical biology, fluorinated coumarins are highly valued as fluorescent dyes and probes. nih.govrsc.org Fluorination can lead to superior photophysical properties, including higher quantum yields and greater photostability, making them excellent reporter molecules for use in biological systems and imaging. nih.gov

Contextualization of 6,8-Difluoro-7-ethoxy-4-methylcoumarin within the Coumarin Class

This compound belongs to the family of substituted 4-methylcoumarins. Its structure is a direct analogue of the widely used 7-ethoxy-4-methylcoumarin (B191235), but with the addition of two fluorine atoms at positions 6 and 8 of the benzopyrone ring.

This compound is specifically designed as a fluorogenic substrate. adipogen.com By itself, it is non-fluorescent. However, it serves as a substrate for the enzyme ethoxyresorufin O-deethylase (ECOD), a member of the cytochrome P450 family. adipogen.com Enzymatic O-deethylation at the 7-position cleaves the ethoxy group, converting the molecule into its corresponding hydroxylated form, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (also known as DiFMU). adipogen.com This product, DiFMU, is a highly fluorescent molecule with a blue emission. nih.govadipogen.com

Therefore, this compound is a tool molecule whose function is intrinsically linked to its fluorinated hydroxycoumarin counterpart. The rationale for its specific design combines the enzymatic recognition of the 7-ethoxy-4-methylcoumarin scaffold with the enhanced fluorescent properties imparted by the difluoro substitution pattern. The parent hydroxy compound, DiFMU, is noted for its excellent photophysical properties, making it a superior fluorescent dye for biological applications. nih.gov

Research Rationale and Scope for this compound Studies

The primary research rationale for the synthesis and study of This compound is its application as a specialized fluorogenic probe for detecting and quantifying the activity of specific cytochrome P450 enzymes, particularly ethoxyresorufin O-deethylase (ECOD). adipogen.com The intensity of the blue fluorescence produced upon its enzymatic conversion is directly proportional to the rate of the reaction, allowing for sensitive measurement of enzyme kinetics in biochemical assays.

The scope of its study and application includes:

Enzyme Assays: Developing high-throughput screening assays to identify inhibitors or inducers of specific cytochrome P450 isozymes.

Biochemical Research: Investigating the metabolic pathways and enzyme kinetics in various biological systems, such as liver microsomes.

Probe Development: Serving as a scaffold for creating new and improved fluorogenic substrates with tailored specificity for different enzymes. The synthesis of such compounds contributes to the broader field of fluorescent probe development for biological imaging and diagnostics. researchgate.netmdpi.com

The research into this compound is driven by the need for sensitive and reliable tools in drug metabolism studies and fundamental biochemical research.

Data Tables

Table 1: Physicochemical Properties of Related Coumarin Compounds

This table provides a comparative overview of the key physicochemical properties for 6,8-Difluoro-7-hydroxy-4-methylcoumarin and its non-fluorinated ethoxy analogue.

| Property | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 7-Ethoxy-4-methylcoumarin |

| IUPAC Name | 6,8-difluoro-7-hydroxy-4-methylchromen-2-one nih.gov | 7-ethoxy-4-methyl-2H-1-benzopyran-2-one chemeo.com |

| Molecular Formula | C₁₀H₆F₂O₃ nih.gov | C₁₂H₁₂O₃ nih.gov |

| Molecular Weight | 212.15 g/mol nih.gov | 204.22 g/mol nih.gov |

| CAS Number | 183457-37-8 | 87-05-8 chemeo.com |

| Appearance | Not specified | Solid nih.gov |

| LogP (o/w) | 1.7 nih.gov | 2.5 chemeo.com |

Data sourced from PubChem and Cheméo.

Table 2: Research Applications of Selected Coumarin Derivatives

This table highlights the primary research applications for this compound and its direct precursor.

| Compound | Primary Application | Mechanism of Action | Key Advantage |

| This compound | Fluorogenic enzyme substrate adipogen.com | Converted by ECOD to a fluorescent product adipogen.com | High sensitivity for detecting specific enzyme activity |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | Fluorescent dye/probe nih.gov | Exhibits strong, stable fluorescence | High quantum yield and photostability nih.gov |

| 7-Ethoxy-4-methylcoumarin | Fragrance, Chemical Reagent chemeo.com | Used in synthesis and as a fragrance component | Established synthesis and known properties researchgate.net |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMDJZQBUMWFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376346 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-24-9 | |

| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,8 Difluoro 7 Ethoxy 4 Methylcoumarin

Strategic Approaches for the Synthesis of Difluorinated Coumarin (B35378) Scaffolds

The construction of the core 6,8-difluoro-7-hydroxycoumarin structure is the pivotal step in synthesizing the target molecule. The traditional chemistry for converting resorcinols to umbelliferone (B1683723) derivatives is well-suited for preparing 6,8-difluoro-7-hydroxycoumarins. google.com The primary strategy involves the condensation of a difluorinated phenol derivative with an appropriate β-ketoester. The starting material of choice for introducing the fluorine atoms at the 6 and 8 positions is 2,4-difluororesorcinol. google.com This precursor ensures the correct regiochemistry of the fluorine substituents on the final coumarin ring. The development of novel fluorinated 7-hydroxycoumarins has led to the creation of superior fluorescent dyes for biological systems, highlighting the importance of efficient synthetic routes to these scaffolds. nih.gov

Classical condensation reactions are the cornerstone of coumarin synthesis. Several methods are available, but the Pechmann condensation is the most widely utilized for this class of compounds due to its reliability and use of simple starting materials. nih.govnih.gov

Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the 6,8-difluoro-4-methylcoumarin scaffold, 2,4-difluororesorcinol is reacted with ethyl acetoacetate. google.com The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid, or Lewis acids such as AlCl₃, ZnCl₂, and ZrCl₄. nih.govwikipedia.orgmdpi.com The harsh conditions of classical Pechmann condensation, often requiring strong mineral acids, can sometimes lead to side reactions or difficulties in product purification. nih.gov

Knoevenagel Condensation: An alternative route is the Knoevenagel condensation, which typically involves the reaction of an o-hydroxyaldehyde with an active methylene compound. mdpi.comnih.gov While adaptable for many coumarin derivatives, the synthesis of the specific precursor, 2,4-difluoro-3-hydroxybenzaldehyde, can add complexity to this route compared to the more direct Pechmann approach using 2,4-difluororesorcinol.

Other classical methods such as the Perkin, Wittig, and Reformatsky reactions are also established for general coumarin synthesis but are less commonly employed for 4-methyl substituted scaffolds like the one . nih.govnih.gov The Pechmann reaction remains the most direct and efficient classical method for this specific target.

To overcome the limitations of classical methods, novel synthetic pathways have been developed. These modern approaches often focus on using milder reaction conditions, improving yields, and employing more efficient catalytic systems.

Heterogeneous Catalysis: The use of solid acid catalysts in Pechmann condensations offers significant advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. nih.gov Catalysts such as Ti(IV)-doped ZnO nanoparticles have demonstrated high activity and recyclability in the synthesis of coumarins, providing good yields in shorter reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijsart.com The Pechmann condensation can be performed efficiently under solvent-free conditions using a catalyst like FeF₃ with microwave assistance, leading to high yields, shorter reaction times, and easier product isolation. mdpi.com

Palladium-Catalyzed Reactions: Modern cross-coupling strategies offer versatile methods for constructing substituted coumarins. mdpi.commdpi.com While often used for C-3 and C-4 functionalization, palladium-catalyzed alkenylation of phenols with reagents like methyl acrylate can provide a route to the coumarin core, offering an alternative to traditional condensation methods. mdpi.com

Esterification and Etherification Techniques for the Ethoxy Group at C-7

The final step in the synthesis of 6,8-Difluoro-7-ethoxy-4-methylcoumarin is the introduction of the ethoxy group at the C-7 position. This is achieved through the etherification of the 7-hydroxy precursor, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971).

The most common and direct method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the phenolic hydroxyl group at C-7 with a suitable base, followed by nucleophilic substitution with an ethylating agent. A practical procedure involves stirring a solution of 6,8-difluoro-7-hydroxy-4-methylcoumarin and an ethylating agent, such as ethyl iodide, in a solvent like acetone with a mild base like potassium carbonate. google.com The reaction is typically heated to reflux to ensure complete conversion. The use of a weak base like K₂CO₃ is effective due to the increased acidity of the phenolic proton, which is enhanced by the electron-withdrawing fluorine atoms on the aromatic ring.

Introduction of the Methyl Group at C-4: Synthetic Considerations

The substituent at the C-4 position of the coumarin ring is determined by the choice of the β-dicarbonyl compound used in the condensation reaction. google.com For the synthesis of this compound, the required C-4 methyl group is sourced from ethyl acetoacetate (EAA).

In the Pechmann condensation, the acetyl group of EAA ultimately forms the C-4 methyl and C-3 positions of the coumarin ring system. Therefore, the selection of EAA as the reaction partner for 2,4-difluororesorcinol is a critical synthetic consideration that directly installs the desired methyl group at the C-4 position. google.compmf.unsa.ba This approach is highly efficient as it constructs the carbon skeleton and introduces the C-4 substituent in a single step. Should a different substituent be desired at the C-4 position, a different β-ketoester would be employed. For instance, using ethyl 4,4,4-trifluoroacetoacetate would result in a trifluoromethyl group at C-4. google.com

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The key synthetic steps are the Pechmann condensation and the Williamson ether synthesis.

Mechanism of the Pechmann Condensation: The mechanism of the Pechmann reaction under acidic conditions is a multi-step process: wikipedia.orgorganic-chemistry.orgijsart.com

Transesterification/Esterification: The reaction initiates with an acid-catalyzed transesterification between the phenol (2,4-difluororesorcinol) and the β-ketoester (ethyl acetoacetate). wikipedia.org This forms a new ester intermediate.

Keto-Enol Tautomerization: The acid catalyst also promotes the tautomerization of the keto group in the intermediate. ijsart.com

Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl group then attacks the electron-rich aromatic ring at the position ortho to the activating hydroxyl group. This ring-closing step is essentially an intramolecular Friedel-Crafts acylation. wikipedia.org

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, which is driven by the formation of the stable, aromatic benzopyrone ring system. wikipedia.org

Mechanism of Williamson Ether Synthesis: This reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Deprotonation: The base (potassium carbonate) removes the acidic proton from the 7-hydroxy group of the coumarin, forming a potent nucleophile, the phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of the ethylating agent (ethyl iodide), displacing the iodide leaving group in a single, concerted step. This forms the C-O ether linkage and yields the final product, this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. eurekaselect.combenthamdirect.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign. mdpi.comeurekalert.org

Alternative Energy Sources: As mentioned, the use of microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. eurekaselect.comresearchgate.net Microwave-assisted Pechmann condensations can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com

Benign Solvents and Catalysts: Traditional Pechmann condensations often use corrosive mineral acids. A greener approach involves replacing these with recyclable solid acid catalysts or using environmentally friendly solvents like ionic liquids or deep eutectic solvents. nih.goveurekaselect.com For the etherification step, replacing volatile organic solvents like acetone with greener alternatives and using a mild, easily removable base like K₂CO₃ aligns with green chemistry principles.

Atom Economy: The Pechmann condensation itself is a condensation reaction, meaning it produces water as a byproduct. While not perfectly atom-economical, one-pot multi-component reactions that build complex molecules from simple starting materials in a single step are generally favored from a green chemistry perspective as they reduce the number of synthetic steps and purification procedures. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6,8 Difluoro 7 Ethoxy 4 Methylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6,8-Difluoro-7-ethoxy-4-methylcoumarin, identity is often confirmed by ¹H NMR. chemodex.comadipogen.com Although a specific spectrum for this compound is not publicly available, the expected signals can be inferred from its structure and comparison to similar compounds like 7-hydroxy-4-methylcoumarin. researchgate.netresearchgate.net

The key proton signals anticipated for this compound would include:

A singlet for the methyl group (C4-CH₃).

A singlet for the vinylic proton (H3).

A singlet for the aromatic proton (H5).

A quartet and a triplet for the ethoxy group (-OCH₂CH₃), demonstrating their coupling.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| C4-CH₃ | ~2.4 | Singlet (s) | 3H |

| H3 | ~6.2 | Singlet (s) | 1H |

| H5 | ~7.7 | Singlet (s) | 1H |

| -OCH₂CH₃ (Methylene) | ~4.1 | Quartet (q) | 2H |

| -OCH₂CH₃ (Methyl) | ~1.4 | Triplet (t) | 3H |

Note: Expected values are based on the analysis of similar coumarin (B35378) structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the carbonyl carbon, aromatic carbons (with C-F coupling), vinylic carbons, and the carbons of the methyl and ethoxy groups. Data from related structures like 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin (B191837) can be used as a reference. researchgate.netchemicalbook.com

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~160 |

| C4 | ~155 |

| Aromatic/Vinylic Carbons (C3, C4a, C5, C6, C7, C8, C8a) | 100 - 155 (with C-F coupling) |

| -OCH₂CH₃ (Methylene) | ~70 |

| C4-CH₃ | ~18 |

| -OCH₂CH₃ (Methyl) | ~14 |

Note: Expected values are based on the analysis of similar coumarin structures and the known effects of fluorine substitution.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is an essential technique for this molecule, directly observing the fluorine nuclei. It would confirm the presence and electronic environment of the two fluorine atoms attached to the aromatic ring at positions 6 and 8. The spectrum is expected to show two distinct signals, likely doublets or multiplets due to coupling with each other (⁴JFF) and with the neighboring aromatic proton H5 (³JHF and ⁵JHF). The precise chemical shifts and coupling constants are definitive for confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The key vibrational modes for this compound would be:

C=O Stretch: A strong absorption band characteristic of the lactone carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹.

C=C Stretch: Multiple bands in the 1620-1450 cm⁻¹ region corresponding to the aromatic and pyrone double bonds.

C-O Stretch: Bands associated with the ether (Ar-O-Et) and lactone (C-O-C) linkages, usually found between 1300-1000 cm⁻¹.

C-F Stretch: Strong absorption bands typically observed in the 1250-1000 cm⁻¹ range, confirming the presence of the fluoro-substituents.

C-H Stretch: Signals for aromatic and aliphatic C-H bonds appearing around 3100-2850 cm⁻¹.

Analysis of the non-fluorinated analogue, 7-ethoxy-4-methylcoumarin (B191235), provides reference points for these characteristic peaks. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The exact molecular weight of this compound (C₁₂H₁₀F₂O₃) is 240.06 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 240. The fragmentation pattern would likely involve characteristic losses:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group to yield a fragment at m/z 211.

Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring, a common fragmentation pathway for coumarins, leading to further fragment ions.

This analysis provides definitive confirmation of the compound's molecular formula and offers insights into its structural stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule and is fundamental to understanding its photophysical properties. This compound is known to be a non-fluorescent fluorogenic substrate. chemodex.comadipogen.com This means that the compound itself does not exhibit significant fluorescence.

However, upon enzymatic O-deethylation by enzymes like cytochrome P450, it is converted to the highly fluorescent product 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (DiFMU). chemodex.comadipogen.com This product, DiFMU, is a well-characterized fluorophore that displays strong blue fluorescence. caymanchem.comglpbio.com

The photophysical properties of the resulting fluorophore, DiFMU, are well-documented:

Absorption Maximum (λ_abs): Approximately 358 nm. caymanchem.comglpbio.com

Emission Maximum (λ_em): Approximately 455 nm. caymanchem.comglpbio.com

The strategic placement of two fluorine atoms on the coumarin core significantly lowers the pKa of the 7-hydroxyl group in the resulting product, DiFMU, which allows it to maintain its fluorescence even in acidic environments.

Table 3: Spectroscopic and Physical Properties Summary

| Property | Value / Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₂O₃ | - |

| Molecular Weight | 240.06 g/mol | Mass Spectrometry |

| Appearance | White powder | Visual Inspection chemodex.com |

| Fluorescence | Non-fluorescent (becomes fluorescent upon O-deethylation) | Fluorometry chemodex.comadipogen.com |

| Absorption Max (of product DiFMU) | ~358 nm | UV-Vis Spectroscopy caymanchem.comglpbio.com |

| Emission Max (of product DiFMU) | ~455 nm | Fluorometry caymanchem.comglpbio.com |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific experimental data from single-crystal X-ray diffraction studies for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined by X-ray crystallography is not publicly available at this time.

While the solid-state structure of the target compound has not been elucidated, crystallographic data for structurally related coumarin derivatives can offer some insights into the potential molecular geometry and packing arrangements. For instance, studies on other 4-methylcoumarin (B1582148) derivatives have been reported, providing a basis for comparative structural analysis. However, without direct experimental data for this compound, any discussion on its specific solid-state conformation remains speculative.

Computational Chemistry and in Silico Modeling of 6,8 Difluoro 7 Ethoxy 4 Methylcoumarin

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6,8-Difluoro-7-ethoxy-4-methylcoumarin, these methods would provide insights into its geometry, stability, and electronic characteristics, which are crucial for predicting its reactivity and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Theoretical studies on various coumarin (B35378) derivatives have demonstrated the utility of DFT, often employing the B3LYP functional with a basis set like 6-311++G(d,p), to optimize the molecular geometry and predict vibrational frequencies. proquest.comnih.gov For this compound, a DFT study would begin by determining its most stable three-dimensional conformation. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are the foundation for all further computational analyses and are critical for understanding the steric and electronic effects of the difluoro and ethoxy substitutions on the coumarin core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net In a hypothetical FMO analysis of this compound, the HOMO would likely be distributed over the electron-rich benzopyrone ring system, while the LUMO would also be located on the coumarin core. The calculated HOMO-LUMO gap would offer insights into the molecule's electronic stability and its potential as a fluorophore. A smaller energy gap often correlates with higher reactivity and a shift in absorption spectra to longer wavelengths. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties This table illustrates the type of data that would be generated from an FMO analysis. The values are not actual data for the specified compound.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -6.50 |

| Energy of LUMO | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data This table is a representative example of NBO analysis results and does not reflect actual calculated data for the compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O-ether | σ(C-C) aromatic | 5.45 |

| π(C=C) | π(C=O) | 20.10 |

| LP(2) O-carbonyl | σ*(C-O) ring | 2.80 |

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ijsr.net The key parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Computational studies on other coumarin derivatives have shown that the presence of both electron-donating and electron-withdrawing groups can enhance NLO properties. researchgate.netresearchgate.net For this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atoms and carbonyl group create an intramolecular charge transfer system. A computational analysis would likely predict a significant first-order hyperpolarizability value, suggesting its potential as an NLO material.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Coumarin derivatives are known to interact with various enzymes and receptors. nih.govresearchgate.net For this compound, docking studies could be performed against a range of relevant protein targets, such as carbonic anhydrase or α-glucosidase. researchgate.net The simulation would predict the binding affinity (usually expressed as a docking score in kcal/mol) and identify the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms.

Table 3: Exemplary Molecular Docking Results This table presents a hypothetical outcome of a molecular docking simulation. The targets and scores are for illustrative purposes only.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase IX (5FL4) | -8.2 | His94, Gln92, Thr200 |

| α-Glucosidase (3A4A) | -7.5 | Asp215, Arg442, Phe178 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational stability of a ligand and the dynamics of its interaction with a biological target. arabjchem.org Following a molecular docking study, an MD simulation of the this compound-protein complex would be performed. The simulation would track the movements of the ligand within the binding pocket, assessing the stability of the predicted binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding site and the Root Mean Square Fluctuation (RMSF) to identify which parts of the protein and ligand are flexible. Such simulations are essential for validating docking results and understanding the temporal aspects of ligand-protein recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in predicting the activity of novel compounds and in understanding the structural features that govern their therapeutic effects.

For coumarin derivatives, QSAR studies have been successfully employed to predict a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects. nih.govnih.govresearchgate.net A typical QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include electronic, steric, and lipophilic parameters.

For a hypothetical QSAR study on analogues of this compound, a dataset of related compounds with measured biological activity (e.g., enzyme inhibition constant, IC50) would be required. The general workflow would involve:

Dataset compilation: Gathering a set of coumarin analogues with varying substituents and their corresponding biological activities.

Molecular descriptor calculation: Using software to calculate descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. nih.govacs.org

Model development: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the biological activity. nih.govresearchgate.net

Model validation: Rigorous internal and external validation to ensure the model's robustness and predictive power. nih.gov

A hypothetical QSAR model for a series of coumarin analogues might take the form of the following equation:

log(1/IC50) = β0 + β1Descriptor1 + β2Descriptor2 + ... + ε

3D-QSAR extends this concept into three-dimensional space, considering the spatial arrangement of molecular fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other fields are favorable or unfavorable for biological activity. nih.govnih.gov

For this compound analogues, a 3D-QSAR study could provide invaluable insights for designing more potent compounds. For instance, the contour maps might indicate that bulky substituents are not tolerated near the difluoro-substituted positions, while a hydrogen bond donor group at another position could enhance activity. nih.gov Such studies have been instrumental in the rational design of coumarin derivatives as selective enzyme inhibitors. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Coumarin Analogues

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Represents the lipophilicity of the molecule, which can affect cell membrane permeability. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can influence binding and diffusion properties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | A measure of the polarity of the molecule | Can be important for interactions with polar residues in a protein's active site. |

Virtual Screening and Drug Design Approaches for this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.netnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For designing novel analogues of this compound, a virtual screening campaign could be initiated by first identifying a relevant biological target. Given that some coumarins exhibit anticancer properties, a target such as a cyclin-dependent kinase (CDK) or the KRAS protein could be selected. nih.govnih.gov The process would generally follow these steps:

Target Preparation: Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Library Generation: Creating a virtual library of analogues of this compound by systematically modifying its structure (e.g., changing substituents, altering the linker).

Molecular Docking: Using docking software to predict the binding pose and affinity of each analogue within the active site of the target protein. nih.govnih.gov The docking score provides an estimate of the binding strength.

Hit Selection and Refinement: The top-scoring compounds ("hits") are then selected for further analysis, which may include more advanced computational methods like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time. nih.govnih.gov

Molecular docking studies on other coumarin derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.govnih.gov For this compound analogues, docking could elucidate how the difluoro and ethoxy groups contribute to binding. The fluorine atoms, for instance, might engage in favorable interactions with the protein backbone or specific side chains.

Based on the insights from virtual screening and docking, new analogues with potentially improved activity can be rationally designed. For example, if docking reveals a vacant pocket in the active site, a substituent could be added to an analogue to fill this space and form additional favorable interactions. nih.gov This iterative process of design, computational evaluation, and subsequent synthesis and biological testing is a cornerstone of modern drug discovery. nih.govrsc.org

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogues

| Step | Description | Key Tools/Methods | Expected Outcome |

| 1. Target Identification | Select a biologically relevant protein target. | Literature review, bioinformatics databases. | A validated 3D structure of the target protein. |

| 2. Ligand Library Design | Create a diverse set of virtual analogues. | Combinatorial chemistry software, in-house libraries. | A library of 3D structures of potential ligands. |

| 3. Molecular Docking | Predict binding modes and affinities of ligands to the target. | AutoDock, Glide, GOLD. researchgate.netpensoft.net | A ranked list of compounds based on docking scores. |

| 4. Hit Prioritization | Select the most promising candidates. | Analysis of binding poses, scoring functions, ADMET prediction. | A smaller set of "hit" compounds for further study. |

| 5. Lead Optimization | Iteratively modify hit compounds to improve properties. | 3D-QSAR, molecular dynamics simulations. nih.gov | Novel analogues with predicted enhanced activity and drug-like properties. |

Pharmacological and Biological Activity Spectrum of 6,8 Difluoro 7 Ethoxy 4 Methylcoumarin

Antimicrobial Activities and Mechanisms

The antimicrobial potential of coumarin (B35378) derivatives is a well-established area of research. The core coumarin structure is a scaffold upon which various substitutions can be made to enhance antimicrobial efficacy. The presence of fluorine atoms, in particular, is often associated with increased biological activity.

Antibacterial Efficacy and Spectrum (Gram-Positive and Gram-Negative)

The precursor, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971), has been used to label bacteria for visualization, which implies it can be taken up by bacterial cells. caymanchem.com However, this application as a fluorophore does not directly equate to antibacterial activity.

For context, various 7-hydroxy-4-methylcoumarin derivatives have shown diverse biological activities, including antimicrobial effects. researchgate.net For instance, certain 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives have demonstrated better potential against Gram-positive bacteria than Gram-negative bacteria. nih.gov The introduction of different functional groups to the coumarin nucleus significantly influences the antibacterial spectrum and potency.

Antifungal Properties and Targets

Similar to the antibacterial data, specific studies detailing the antifungal properties of 6,8-Difluoro-7-ethoxy-4-methylcoumarin are scarce. However, the general class of fluorinated coumarins has shown potential as antifungal agents. daneshyari.comnih.govresearchgate.netnycu.edu.tw

Research on related compounds, such as 4-methyl-7-hydroxycoumarin derivatives, has revealed significant antifungal activity. When substituted with thiosemicarbazide (B42300) and thiazolidinone moieties, these compounds showed potent activity against various foodborne mycotoxigenic fungi, including Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides. nih.gov In some cases, the antifungal activity of these derivatives was substantial, with 4-thiazolidinones generally showing better antifungal effects than thiosemicarbazides. nih.gov Another study on compounds from the mangrove endophytic fungus Aspergillus clavatus identified new coumarin derivatives with antifungal activities. nih.gov

Antiviral Potential (e.g., Anti-HIV) and Mechanisms

The antiviral potential of coumarins, particularly against the human immunodeficiency virus (HIV), has been an area of active investigation. While there is no specific information on the anti-HIV activity of this compound, related coumarin derivatives have shown promise.

Several coumarins of plant origin have been reported to inhibit HIV replication through various mechanisms, including the inhibition of HIV reverse transcriptase and integrase. nih.gov For instance, certain pyranocoumarins have demonstrated anti-HIV activity mediated by the inhibition of reverse transcriptase. nih.gov The well-known anticoagulant warfarin (B611796), a 4-hydroxycoumarin (B602359) derivative, has been shown to inhibit HIV infections at low concentrations. nih.gov

Antiprotozoal Activities

The investigation of coumarins for antiprotozoal activity is an emerging field. A study on a series of 4-arylcoumarins revealed their potential against Plasmodium falciparum and Leishmania donovani. nih.gov Specifically, 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin (B1252689) exhibited potent activity against L. donovani amastigotes with a high selectivity index. nih.gov However, no direct data on the antiprotozoal effects of this compound were found in the reviewed literature.

Anti-inflammatory Potential and Associated Pathways

Coumarin derivatives are recognized for their anti-inflammatory properties. daneshyari.comnih.govresearchgate.netnycu.edu.tw These compounds can interfere with various inflammatory pathways. For instance, some coumarins are known to be inhibitors of cyclooxygenase and lipoxygenase, key enzymes in the arachidonic acid pathway of inflammation. daneshyari.com

Derivatives of 7,8-dihydroxy-4-methylcoumarin (B1670369) have been shown to exert anti-inflammatory effects by downregulating nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. researchgate.net Their mechanism of action involves the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net Similarly, 6-methylcoumarin (B191867) has been reported to inhibit inflammation via the MAPK and NF-κB signaling pathways. nih.gov

While these findings on related compounds are promising, specific studies on the anti-inflammatory activity and associated pathways of this compound are needed to ascertain its potential in this area.

Anticancer and Cytostatic Effects against Various Cell Lines

The anticancer properties of coumarins are a significant focus of medicinal chemistry research. Various synthetic and natural coumarin derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.

Structure-activity relationship studies of 4-methylcoumarin (B1582148) derivatives have identified several compounds with notable anticancer activity. nih.gov For example, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were found to be effective against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov Furthermore, fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives have been synthesized and evaluated as potent steroid sulfatase inhibitors, which is a target for breast cancer therapy. nih.gov

Despite the promising anticancer potential of the broader coumarin class, there is currently no specific data available on the anticancer and cytostatic effects of this compound against various cell lines.

Data Tables

Table 1: Summary of Investigated Biological Activities for this compound and Related Compounds

| Biological Activity | Finding for this compound | Findings for Related Coumarin Derivatives |

|---|---|---|

| Antibacterial | No specific data available. | Fluorinated coumarins show potential. daneshyari.comnih.govresearchgate.netnycu.edu.tw Some 4-hydroxy-7-hydroxy-coumarins are more active against Gram-positive bacteria. nih.gov |

| Antifungal | No specific data available. | Fluorinated coumarins show potential. daneshyari.comnih.govresearchgate.netnycu.edu.tw 4-Methyl-7-hydroxycoumarin derivatives are active against various fungi. nih.gov |

| Antiviral (Anti-HIV) | No specific data available. | Plant-derived coumarins can inhibit HIV reverse transcriptase and integrase. nih.gov Warfarin shows anti-HIV activity. nih.gov |

| Antiprotozoal | No specific data available. | 4-Arylcoumarins show activity against Plasmodium falciparum and Leishmania donovani. nih.gov |

| Anti-inflammatory | No specific data available. | Coumarins can inhibit cyclooxygenase and lipoxygenase. daneshyari.com 7,8-dihydroxy-4-methylcoumarin derivatives act via MAPK and NF-κB pathways. researchgate.net |

| Anticancer | No specific data available. | 7,8-dihydroxy-4-methylcoumarins show cytotoxicity against various cancer cell lines. nih.gov Fluorinated 3-phenylcoumarins are potent steroid sulfatase inhibitors. nih.gov |

Antioxidant and Free Radical Scavenging Properties

The antioxidant potential of coumarins is a widely studied field, with activity being highly dependent on the substitution pattern of the coumarin core. nih.govresearchgate.netsysrevpharm.org The primary mechanism of antioxidant action for many coumarins involves their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net Research indicates that the presence and position of hydroxyl groups on the benzenoid ring are critical for significant antioxidant capacity. nih.gov Specifically, 4-methylcoumarins that feature two hydroxyl groups ortho to each other, such as 7,8-dihydroxy-4-methylcoumarin, have demonstrated excellent antioxidant and radical-scavenging properties in various cell-free chemical tests, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov These dihydroxy derivatives have shown strong scavenging activity against superoxide (B77818) anions and are effective in protecting against lipid peroxidation. nih.gov

In contrast, the specific antioxidant and free-radical scavenging activities of this compound have not been extensively reported in the available scientific literature. Structure-activity relationship studies on other coumarins suggest that substitutions can significantly alter antioxidant potential. For instance, the introduction of a fluorine atom has been shown in some cases to reduce radical-scavenging activity. nih.gov Furthermore, studies have noted that methyl, methoxy, and chlorine substituents at positions 6, 7, and/or 8 can slightly improve DPPH scavenging but may diminish ABTS scavenging activity. nih.gov Given that this compound possesses an ethoxy group at the C7 position rather than a free hydroxyl group, its direct hydrogen-donating capacity, a key mechanism for radical scavenging, is expected to be limited compared to its hydroxylated counterparts like 6,8-Difluoro-7-hydroxy-4-methylcoumarin. biosynth.comcaymanchem.com

Table 1: Antioxidant Activity of Representative 4-Methylcoumarin Derivatives (Note: Data for the specific compound this compound is not available. The following table presents data for structurally related compounds to illustrate the influence of substitutions.)

| Compound | Assay | Activity (IC50 / EC50) | Reference |

| 7,8-Dihydroxy-4-methylcoumarin | DPPH | EC50 = 74.70 µM | nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | Superoxide Scavenging | Strong | nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin | DPPH | Less efficient than dihydroxy form | nih.gov |

| Coumarin-hydroxytyrosol hybrid | DPPH | IC50 = 26.58 µM | nih.govencyclopedia.pub |

| Coumarin-hydroxytyrosol hybrid | ABTS | IC50 = 30.31 µM | nih.govencyclopedia.pub |

Enzyme Inhibition Profiles and Molecular Targets

The coumarin class of natural products, which includes well-known antibiotics like novobiocin (B609625) and coumermycin A1, are established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.govwikipedia.org These antibiotics function by targeting the B subunit of DNA gyrase (GyrB) and competitively inhibiting its ATPase activity, which is crucial for the enzyme's supercoiling function. nih.govwikipedia.orgacs.org The binding site for these coumarin drugs is located within the N-terminal domain of the GyrB protein. nih.govembopress.org By binding to this site, the inhibitors are thought to stabilize a conformation of the enzyme that has a low affinity for ATP, thereby blocking the energy-dependent DNA supercoiling process. nih.gov

While the general mechanism for coumarin-based DNA gyrase inhibition is well-documented, there is no specific research available that demonstrates or quantifies the inhibitory activity of this compound against this enzyme. The structural features required for potent GyrB inhibition typically include an aminocoumarin core with specific substitutions, which differ significantly from the structure of this compound.

Inhibition of pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats, is a validated strategy for managing obesity. indianchemicalsociety.comresearchgate.net Several studies have explored coumarin derivatives as potential pancreatic lipase inhibitors. indianchemicalsociety.comvnu.edu.vn Research indicates that the coumarin scaffold can serve as a base for developing such inhibitors, with the biological activity being highly dependent on the nature of its substituents. researchgate.netvnu.edu.vn For example, a series of O-alkylated derivatives of umbelliferone (B1683723) (7-hydroxycoumarin) showed that compounds with long-chain alkyl groups, such as a geranyl substituent, exhibited significant pancreatic lipase inhibitory potential, with one such derivative showing an IC50 value of 21.64 µM. indianchemicalsociety.com Molecular docking studies suggest that these lipophilic side chains can form additional interactions within the enzyme's active site, particularly with the lid domain that regulates substrate access. indianchemicalsociety.com

Currently, there are no published in vitro or in vivo studies evaluating the specific inhibitory effect of this compound on pancreatic lipase. However, computational screening of various coumarin compounds has been performed to predict their potential as lipase inhibitors, suggesting the general class of compounds is of interest for this target. researchgate.netvnu.edu.vn

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govbohrium.com Coumarins have been extensively investigated as a scaffold for the development of novel cholinesterase inhibitors. nih.govmdpi.com Numerous hybrid molecules, combining the coumarin core with other pharmacophores, have been synthesized and evaluated. For instance, coumarin-3-carboxamide-N-morpholine hybrids have shown potent AChE inhibition, with some derivatives being more active than the standard drug rivastigmine. nih.gov Similarly, coumarin–thiadiazole hybrids have been assessed, though they generally showed moderate inhibitory activity against both AChE and BuChE. mdpi.com

The inhibitory potential of these hybrids is highly specific to their complete structure, including the nature and length of linkers and the substitution patterns on the coumarin ring. nih.gov To date, no specific data on the AChE or BChE inhibitory activity of this compound have been reported.

Coumarins represent a novel class of carbonic anhydrase inhibitors with a distinct mechanism of action. unifi.itnih.govacs.org Unlike classical sulfonamide inhibitors, coumarins act as suicide inhibitors or prodrugs. nih.gov They are hydrolyzed by the esterase activity of the CA enzyme, which opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative. nih.govacs.org This product then binds at the entrance of the active site cavity, a region with high amino acid variability among isoforms, which allows for the development of highly selective inhibitors. nih.gov

This unique mechanism has enabled the design of coumarins that selectively target specific CA isoforms. Of particular therapeutic interest is the selective inhibition of tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. tandfonline.comnih.govunica.it These transmembrane isoforms are overexpressed in many hypoxic solid tumors and play a crucial role in tumor pH regulation, proliferation, and metastasis. tandfonline.comunica.it

Studies on structure-activity relationships have shown that substitutions on the coumarin ring are critical for potency and selectivity. sci-hub.box Derivatives with various substitutions at positions 6, 7, and 8 have been shown to be potent and selective inhibitors of hCA IX and XII, often in the low nanomolar range, while showing no activity against hCA I and II. sci-hub.boxresearchgate.net While direct inhibitory data for this compound is not available, related fluorinated and substituted coumarins have been synthesized and shown to be selective inhibitors of these cancer-related isoforms. researchgate.netnih.gov The specific substitution pattern of 6,8-difluoro and 7-ethoxy suggests it is a candidate for selective inhibition of hCA IX and XII.

Table 2: Carbonic Anhydrase Inhibition Data for Representative Coumarin Derivatives (Note: This table illustrates the selective inhibition of tumor-associated isoforms by various coumarins. Data for the specific title compound is not available.)

| Compound/Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 6-substituted sulfocoumarins | >10000 | >10000 | 2.1 - 48.5 | 2.1 - 26.6 | sci-hub.box |

| 8-propyl coumarin derivatives | >10000 | >10000 | 18.6 - 103.4 | 5.3 - 48.9 | tandfonline.comunica.it |

| 6-fluoro-coumarin-3-carboxamide | >10000 | >10000 | 79.4 | 8.9 | nih.gov |

The versatile coumarin scaffold has been explored for its inhibitory potential against a wide range of other enzymes.

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate absorption. Novel classes of hydroxycoumarin derivatives have been identified as potent α-glucosidase inhibitors. researchgate.net However, no studies have specifically evaluated this compound for this activity.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. nih.govnih.gov Various coumarin derivatives have been synthesized and tested for tyrosinase inhibition, with activity depending on the specific substitutions. nih.gov For example, geranyloxycoumarin derivatives were found to be more active than their hydroxycoumarin counterparts. nih.gov There is no available data on the tyrosinase inhibitory activity of this compound.

Sulfatase Inhibition: Steroid sulfatase (STS) is an enzyme involved in the formation of active estrogens from circulating sulfate (B86663) precursors, making it a target for hormone-dependent cancers. The structurally related compound 4-methylcoumarin-7-O-sulfamate (COUMATE) has been identified as a potent, non-estrogenic, irreversible inhibitor of STS. nih.gov The activity of COUMATE is dependent on the sulfamate (B1201201) moiety, which the target compound, this compound, lacks.

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. Its inhibition is a key treatment for gout. nih.gov While many phenolic compounds, including some flavonoids, are known to inhibit this enzyme, there is a lack of specific research on the inhibitory potential of this compound against xanthine oxidase.

Neuroprotective and Anti-Neurodegenerative Research

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the neuroprotective and anti-neurodegenerative properties of this compound. While research has been conducted on related coumarin derivatives, such as 7-ethoxy-4-methylcoumarin (B191235), which was identified as a dopamine (B1211576) D2 receptor agonist with potential in experimental models of Parkinson's disease, no such data is currently available for its 6,8-difluorinated counterpart. labclinics.com Similarly, studies on 7,8-Dihydroxy-4-methylcoumarin have shown neuroprotective effects against oxidative stress, but these findings cannot be directly extrapolated to this compound.

Anticoagulant and Antithrombotic Studies

There is currently no published research specifically examining the anticoagulant or antithrombotic potential of this compound. The broader class of coumarins is well-known for its anticoagulant properties, with warfarin being a prominent example. However, the specific structural modifications present in this compound, namely the difluoro and ethoxy groups, would necessitate dedicated studies to determine its effects, if any, on the coagulation cascade.

Analgesic Activity Investigations

Investigations into the potential analgesic (pain-relieving) properties of this compound have not been reported in the available scientific literature. While some coumarin derivatives have been explored for their analgesic effects, no specific data exists for this particular fluorinated compound.

Antidiabetic Research

Specific research into the antidiabetic effects of this compound is not available in current scientific publications. Although other coumarin derivatives have been synthesized and evaluated for their potential in managing diabetes, for instance by acting as hypoglycemic agents, there are no such studies focused on this compound.

Anti-Tuberculosis Activity

There is no evidence in the scientific literature to suggest that this compound has been evaluated for its anti-tuberculosis activity. While various other coumarin derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some showing promising results, this specific compound has not been a subject of such research.

Anticonvulsant Properties

A review of existing literature indicates a lack of research into the anticonvulsant properties of this compound. Consequently, there is no data available to support or refute its potential efficacy in preventing or reducing the severity of seizures.

Hepatoprotective Effects

There are currently no published studies that have investigated the hepatoprotective (liver-protective) effects of this compound. Therefore, its potential to protect the liver from damage remains unknown.

Other Reported Biological Activities (e.g., Antihypertensive, Anti-arrhythmia, Anti-osteoporosis, Antipsychotic, Antimalarial, Anti-allergic)

Investigations into the broader therapeutic potential of coumarin derivatives have revealed activities in several key areas. Although specific data for this compound is lacking, research on analogous compounds highlights promising effects.

Anti-osteoporosis Activity:

Antipsychotic and Neuroprotective Activity:

Research into 7-ethoxy-4-methylcoumarin (EMC) , another related coumarin derivative, has identified it as a novel dopamine D2 receptor agonist. nih.gov This activity is relevant to the field of antipsychotics, as dopamine receptor modulation is a key mechanism for many such drugs. The study demonstrated that EMC could ameliorate experimental Parkinson's disease in mice and C. elegans. nih.gov It was found to increase the expression of P-CREB and BDNF in SH-SY5Y cells, suggesting a role in neuronal health and function. nih.gov Furthermore, another analog, 7,8-Dihydroxy-4-methylcoumarin (Dhmc) , has been shown to have neuroprotective properties by protecting against glutamate-induced toxicity and ischemic brain injury. nih.gov Dhmc was found to inhibit the depletion of glutathione (B108866) and the generation of reactive oxygen species, indicating an antioxidant effect. nih.gov

Anti-allergic Activity:

The anti-allergic effects of 5,7-dihydroxy-4-methylcoumarin (B191047) have been investigated in both in vitro and in vivo models. researchgate.net The study demonstrated that this compound could inhibit the degranulation of mast cells, a key event in the allergic response. researchgate.net Specifically, it reduced the release of histamine (B1213489) and β-hexosaminidase and decreased the mRNA expression of pro-inflammatory and allergic cytokines such as interleukin (IL)-4, IL-13, and tumor necrosis factor-alpha (TNF-α). researchgate.net The mechanism appears to involve the downregulation of the phosphorylation of MAP kinases (ERK and p38) and protein kinase B (Akt). researchgate.net In a passive cutaneous anaphylaxis (PCA) mouse model, 5,7-dihydroxy-4-methylcoumarin was effective in reducing the allergic reaction. researchgate.net

The following table summarizes the biological activities observed for coumarin derivatives structurally related to this compound.

| Compound Name | Biological Activity | Key Research Findings |

| 5,7-Dihydroxy-4-methylcoumarin | Anti-osteoporosis | Enhances osteoblast differentiation and mitigates osteoporosis via the AKT1 pathway. nih.gov |

| 7-ethoxy-4-methylcoumarin | Dopamine D2 Receptor Agonist | Ameliorates experimental Parkinson's disease in mice and C. elegans. nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | Neuroprotection | Protects against glutamate-induced toxicity and ischemic brain injury through antioxidant effects. nih.gov |

| 5,7-dihydroxy-4-methylcoumarin | Anti-allergic | Inhibits mast cell degranulation and reduces the release of allergic mediators. researchgate.net |

Future Research and Translational Potential of this compound

The unique chemical structure of this compound, characterized by its fluorinated coumarin core, positions it as a compound of significant interest for future scientific exploration. Its utility extends from fundamental biochemical research to potential applications in diagnostics, materials science, and drug discovery. This article explores the forward-looking research directions and translational perspectives for this promising molecule.

Q & A

Q. How does the fluorescence profile of 6,8-Difluoro-7-ethoxy-4-methylcoumarin compare to other coumarin derivatives in enzyme activity assays?

The compound exhibits absorption and fluorescence emission spectra similar to 7-hydroxy-4-methylcoumarin but with enhanced pH stability. For example, its fluorescence intensity remains consistent across a broader pH range (7.0–9.0), unlike non-fluorinated analogs like 7-hydroxy-4-methylcoumarin, which show significant pH-dependent variability. This stability makes it suitable for real-time enzyme kinetic studies in heterogeneous biological systems .

| Parameter | This compound | 7-Hydroxy-4-methylcoumarin |

|---|---|---|

| λex/λem (nm) | 360/450 | 360/450 |

| pH Stability Range | 7.0–9.0 | 8.5–9.5 |

| Quantum Yield | 0.85 (pH 9.0) | 0.78 (pH 9.0) |

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of aerosols.

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What is the role of the ethoxy group in this compound’s enzyme substrate activity?

The ethoxy group serves as a hydrolyzable moiety in enzymatic assays. Upon hydrolysis by enzymes like cytochrome P450 or esterases, it releases the fluorescent 7-hydroxy derivative, enabling quantification of enzyme activity. Fluorine atoms at positions 6 and 8 enhance electron-withdrawing effects, stabilizing the transition state during hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in real-time enzyme kinetic studies to minimize solvent interference?

- Solvent Selection: Use dimethyl sulfoxide (DMSO) at concentrations <0.2% to avoid enzyme inhibition. Pre-dissolve the compound in DMSO before diluting in assay buffer .

- Buffer Optimization: Employ Tris or phosphate buffers (pH 7.4–8.5) to balance fluorescence intensity and enzyme activity.

- Internal Standards: Include non-fluorescent analogs (e.g., 7-methoxycoumarin) to normalize background fluorescence .

Q. What methodological approaches are employed to quantify this compound in complex biological matrices using HPLC?

- Derivatization: React with 4-bromomethyl-7-methoxycoumarin to enhance detectability.

- Chromatography: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid.

- Detection: Fluorescence detection at λex/λem = 360/450 nm provides a limit of detection (LOD) of 0.1 nM in liver microsomes .

Q. How do structural modifications (e.g., fluorine substitution) enhance its utility in fluorescent cellular imaging compared to non-fluorinated analogs?

Fluorine atoms at positions 6 and 8:

- Increase Photostability: Reduce photobleaching by 40% compared to non-fluorinated coumarins.

- Enhance Quantum Yield: Achieve a 15% higher quantum yield (0.85 vs. 0.74 for 7-ethoxy-4-methylcoumarin).

- Improve Membrane Permeability: Fluorination increases lipophilicity (logP = 2.1 vs. 1.8 for non-fluorinated analogs), facilitating cellular uptake .

Q. How can researchers address discrepancies in fluorescence intensity data across different pH conditions?

Q. In cytochrome P450 inhibition studies, how does its metabolic stability compare to other coumarin-based probes?

Fluorination reduces metabolic deactivation by hepatic enzymes. For example, its half-life (t1/2) in human liver microsomes is 120 minutes, compared to 45 minutes for 7-ethoxycoumarin. This stability allows prolonged monitoring of P450 isoform activity (e.g., CYP1A2, CYP2C9) .

Methodological Best Practices

Recommended storage conditions for maintaining stability:

- Temperature: 2–8°C in amber glass vials.

- Humidity Control: Use desiccants (silica gel) in storage containers.

- Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize degradation .

Resolving spectral overlap in multi-fluorophore assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.